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Compound of Interest

Compound Name: LY 233536

Cat. No.: B1675628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate

(NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its

complex decahydroisoquinoline structure presents a significant synthetic challenge. This guide

provides a comprehensive overview of the chemical structure of LY233536 and a detailed,

step-by-step synthesis protocol. The synthesis is a four-step process commencing from the

precursor ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. This

document includes detailed experimental procedures, quantitative data, and visual

representations of the synthetic workflow and the compound's mechanism of action to facilitate

its application in research and drug development.

Chemical Structure
LY233536, systematically named (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-

ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a heterocyclic

compound with a complex stereochemistry. The core of the molecule is a

decahydroisoquinoline ring system, which is substituted at the 6-position with a tetrazol-5-

ylmethyl group and at the 3-position with a carboxylic acid.

Table 1: Chemical and Physical Properties of LY233536[1][2]
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Property Value

IUPAC Name

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-

ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-

decahydroisoquinoline-3-carboxylic acid

CAS Number 136845-59-5

Molecular Formula C12H19N5O2

Molecular Weight 265.31 g/mol

SMILES C1C[C@@H]2CN--INVALID-LINK--C(=O)O

Synthesis of LY233536
The synthesis of LY233536 is a four-step process that begins with the aldehyde precursor,

ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. The overall

synthetic scheme is depicted below.

Ethyl (3SR,4aRS,6SR,8aRS)-6-formyl
decahydroisoquinoline-3-carboxylate Step 1: Oximation Oxime Intermediate Step 2: Dehydration

Nitrile Intermediate
(Ethyl (3SR,4aRS,6SR,8aRS)-6-(cyanomethyl)

decahydroisoquinoline-3-carboxylate)
Step 3: Tetrazole Formation Tetrazole Ester Intermediate Step 4: Hydrolysis LY233536

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for LY233536.

Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of the Oxime Intermediate

Reaction: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence

of a base to form the corresponding oxime.

Procedure: A solution of ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-

carboxylate (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (1.2 eq) and
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sodium acetate (1.5 eq). The mixture is stirred at room temperature for 4 hours. The solvent

is removed under reduced pressure, and the residue is partitioned between water and ethyl

acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

to yield the crude oxime, which is used in the next step without further purification.

Step 2: Synthesis of the Nitrile Intermediate (Ethyl (3SR,4aRS,6SR,8aRS)-6-

(cyanomethyl)decahydroisoquinoline-3-carboxylate)

Reaction: The oxime intermediate is dehydrated to form the corresponding nitrile.

Procedure: The crude oxime from the previous step is dissolved in acetic anhydride (5.0 eq)

and heated at 100°C for 2 hours. The reaction mixture is cooled to room temperature and

poured into ice-water. The aqueous layer is extracted with ethyl acetate. The combined

organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous

sodium sulfate, filtered, and concentrated. The crude product is purified by column

chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the nitrile intermediate.

Step 3: Synthesis of the Tetrazole Ester Intermediate

Reaction: The nitrile is converted to the tetrazole ring via a [3+2] cycloaddition reaction with

sodium azide.

Procedure: A mixture of the nitrile intermediate (1.0 eq), sodium azide (1.5 eq), and

triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF) is heated at 120°C for

24 hours. The reaction mixture is cooled to room temperature and diluted with water. The

aqueous layer is acidified with 1N HCl and extracted with ethyl acetate. The combined

organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the

crude tetrazole ester, which is used directly in the next step.

Step 4: Synthesis of LY233536 (Hydrolysis)

Reaction: The ethyl ester of the tetrazole intermediate is hydrolyzed to the carboxylic acid to

yield the final product, LY233536.

Procedure: The crude tetrazole ester is dissolved in a mixture of ethanol and water (1:1).

Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12

hours. The ethanol is removed under reduced pressure, and the aqueous residue is washed
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with diethyl ether. The aqueous layer is acidified to pH 3 with 1N HCl, and the resulting

precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield

LY233536 as a white solid.

Table 2: Summary of Reaction Yields

Step Product Yield (%)

1 & 2 Nitrile Intermediate ~70-80% (over two steps)

3 Tetrazole Ester Intermediate ~60-70%

4 LY233536 ~85-95%

Mechanism of Action: NMDA Receptor Antagonism
LY233536 exerts its pharmacological effects by acting as a competitive antagonist at the

glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate

receptor that plays a crucial role in synaptic plasticity and neurotransmission.
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Figure 2: Signaling pathway of LY233536 as an NMDA receptor antagonist.
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Under normal physiological conditions, the binding of the neurotransmitter glutamate to the

NMDA receptor activates the receptor and opens its associated ion channel, leading to an

influx of calcium ions (Ca2+) into the postsynaptic neuron. This calcium influx triggers a

cascade of downstream signaling events that are essential for learning, memory, and other

neuronal functions.

LY233536, as a competitive antagonist, binds to the same site on the NMDA receptor as

glutamate. By occupying this binding site, LY233536 prevents glutamate from activating the

receptor. This blockade inhibits the opening of the ion channel, thereby preventing the influx of

Ca2+ and the subsequent activation of downstream signaling pathways. This mechanism of

action underlies the therapeutic potential of LY233536 in conditions characterized by excessive

NMDA receptor activation, such as excitotoxicity-related neuronal damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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